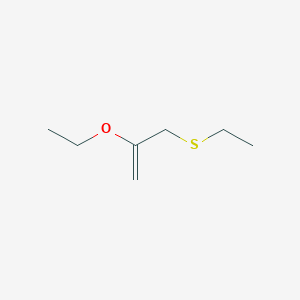
2-Ethoxy-3-(ethylsulfanyl)prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-(ethylsulfanyl)prop-1-ene is an organic compound characterized by the presence of an ethoxy group, an ethylsulfanyl group, and a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-(ethylsulfanyl)prop-1-ene typically involves the reaction of ethyl mercaptan with an appropriate alkene precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method ensures higher yields and purity of the compound. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-3-(ethylsulfanyl)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethylsulfanyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted alkenes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethoxy-3-(ethylsulfanyl)prop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3-(ethylsulfanyl)prop-1-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-3-(methylsulfanyl)prop-1-ene
- 2-Ethoxy-3-(methylsulfanyl)prop-1-ene
- 2-Ethoxy-3-(propylsulfanyl)prop-1-ene
Uniqueness
2-Ethoxy-3-(ethylsulfanyl)prop-1-ene is unique due to the presence of both an ethoxy group and an ethylsulfanyl group, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
114232-61-0 |
|---|---|
Formule moléculaire |
C7H14OS |
Poids moléculaire |
146.25 g/mol |
Nom IUPAC |
2-ethoxy-3-ethylsulfanylprop-1-ene |
InChI |
InChI=1S/C7H14OS/c1-4-8-7(3)6-9-5-2/h3-6H2,1-2H3 |
Clé InChI |
VTCOZEBARYNDFP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C)CSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



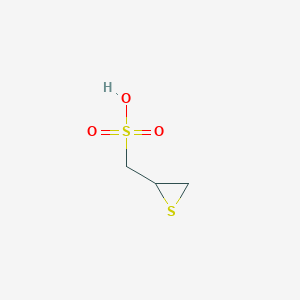
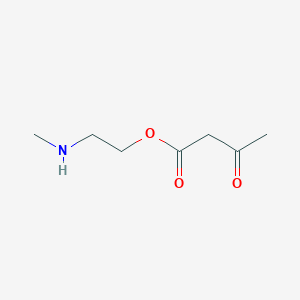
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)

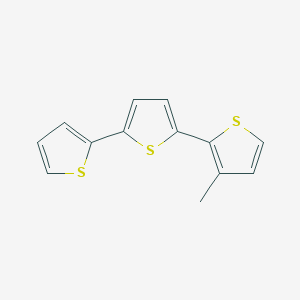
![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
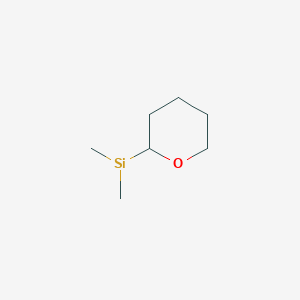
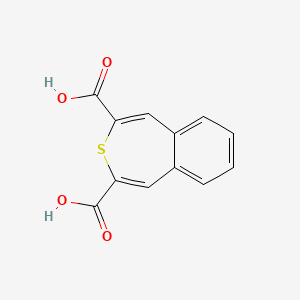
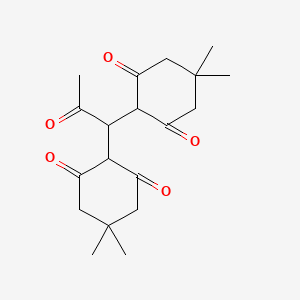

![N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine](/img/structure/B14314614.png)
![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)
